3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
3,4,5-Triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with triethoxy groups (3,4,5-triethoxy) and linked to a 4-methoxy-substituted benzothiazole ring. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-5-26-15-11-13(12-16(27-6-2)19(15)28-7-3)20(24)23-21-22-18-14(25-4)9-8-10-17(18)29-21/h8-12H,5-7H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPCNGWWINQBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base, such as sodium hydroxide, to form 4-methoxy-1,3-benzothiazole.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-1,3-benzothiazole to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Substitution: Products include substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s benzothiazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzothiazole vs. Thiazole Derivatives
- N-(1,3-Benzothiazol-2-yl)benzamide Derivatives (2-BTBA and 2-BTFBA): These compounds (e.g., 2-BTBA and 2-BTFBA) share the benzamide-benzothiazole backbone. In contrast, the target compound’s triethoxy groups likely increase steric bulk and electron-donating effects, which could modulate solubility and target affinity.
- 3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide :
This analog replaces the benzothiazole with a simpler thiazole ring and substitutes triethoxy with trimethoxy. The reduced aromaticity of thiazole may decrease π-π stacking interactions, while the methyl group on thiazole could alter hydrophobic interactions .
Substituent Effects on Benzamide
- Triethoxy vs. Trimethoxy/Dimethoxy: The triethoxy groups in the target compound provide stronger electron-donating effects compared to trimethoxy () or dimethoxy () analogs. This may stabilize charge-transfer complexes or influence redox properties.
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes: Analogous compounds (e.g., 2-BTBA) are synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides . The target compound would likely require similar steps, using 3,4,5-triethoxybenzoyl chloride and 4-methoxy-2-aminobenzothiazole.
- Spectroscopic Characterization :
IR and NMR data for benzothiazole derivatives (e.g., 2-BTBA) confirm amide C=O stretches (~1650 cm⁻¹) and aromatic proton resonances (δ 7.0–8.5 ppm) . The target compound’s triethoxy groups would show distinct OCH₂CH₃ signals in NMR. - The benzothiazole core’s proven anticancer activity () further supports therapeutic exploration .
Biological Activity
3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural features and diverse biological activities. This compound belongs to the class of benzamides and benzothiazoles, characterized by a benzamide core with triethoxy substitutions and a methoxy-substituted benzothiazole moiety. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The triethoxy groups enhance solubility and reactivity, making it a versatile candidate in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Weight | Approximately 358.38 g/mol |
| Functional Groups | Triethoxy, Methoxy |
| Class | Benzamide and Benzothiazole |
Anti-Cancer Activity
Research has shown that this compound exhibits significant anti-cancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.2 to 5.3 µM against several cancer types including breast (MCF-7) and colon (HCT116) cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| LXFA 629 | 5.3 |
This activity is attributed to the compound’s ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.
Anti-Inflammatory Activity
The compound also exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism is believed to involve the inhibition of key signaling pathways associated with inflammation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) : Against Enterococcus faecalis, the MIC was reported at 8 µM .
The biological activity of this compound is primarily mediated through its interaction with various proteins and enzymes. The benzothiazole moiety is known for its ability to inhibit enzyme activity, leading to downstream effects on cellular pathways related to cancer progression and inflammation.
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. -
Inflammation Model :
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3,4,5-triethoxybenzoic acid with a benzothiazole-2-amine derivative (e.g., 4-methoxy-1,3-benzothiazol-2-amine) using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base like N-methylmorpholine .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation : Confirm purity using TLC and HPLC (>95% purity).
- Key considerations : Optimize reaction time (12–24 hours) and temperature (room temperature to 60°C) to avoid side reactions like hydrolysis of ethoxy groups .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.3 ppm for OCH2), methoxy (δ ~3.8–3.9 ppm), and benzothiazole aromatic protons (δ ~7.0–8.5 ppm) .
- IR spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C-S-C vibrations (~650–750 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C24H28N2O5S: 480.17) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent modulation :
- Vary alkoxy groups (e.g., replace triethoxy with trimethoxy) to assess electronic effects on target binding .
- Modify the benzothiazole moiety (e.g., introduce halogens at the 6-position) to enhance lipophilicity and membrane permeability .
- Assay design :
- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination .
- Pair with molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity .
Q. What crystallographic strategies are suitable for resolving conformational ambiguities in this compound?
Q. How can contradictions in biological activity data across studies be analyzed?
- Data reconciliation :
- Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may arise from differences in MTT assay protocols (24 vs. 48-hour exposure) .
- Normalize data to positive controls (e.g., doxorubicin for anticancer studies) to account for batch-to-batch variability .
- Meta-analysis : Use tools like RevMan to statistically aggregate results from multiple studies, identifying outliers via funnel plots .
Q. What computational methods are recommended for predicting metabolic pathways?
- In silico tools :
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (solvent purity, inert atmosphere) to minimize variability .
- Biological assays : Include dose-response curves with ≥6 data points for robust IC50 determination .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChemSpider) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
